molecular formula C7H10BrNO3 B2392444 Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate CAS No. 2365418-37-5

Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate

Cat. No.: B2392444
CAS No.: 2365418-37-5
M. Wt: 236.065
InChI Key: AYDGCHMGBJFRPT-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations.

Mechanism of Action

The mechanism of action would depend on the specific reactions this compound is involved in. In general, bromomethyl groups are often involved in nucleophilic substitution reactions .

Safety and Hazards

Bromomethyl compounds can be hazardous. They may be harmful if swallowed, inhaled, or in contact with skin. They may also be flammable .

Future Directions

The future directions for this compound would depend on its potential applications. It could be used in the synthesis of other organic compounds, in pharmaceutical research, or in material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4H-1,2-oxazole-3-carboxylic acid with bromomethylating agents such as bromomethyl acetate in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and bromomethylation processes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include dehalogenated compounds or alcohols.

Scientific Research Applications

Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Methyl 4-(bromomethyl)benzoate: Similar in structure but with a benzoate ring instead of an oxazole ring.

    Methyl 5-phenylisoxazole-3-carboxylate: Contains a phenyl group instead of a bromomethyl group.

    Methyl 5-(chloromethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Uniqueness: Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO3/c1-7(4-8)3-5(9-12-7)6(10)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDGCHMGBJFRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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